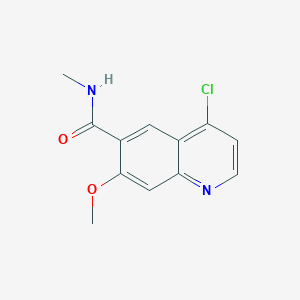

4-chloro-7-methoxy-N-methylquinoline-6-carboxamide

Übersicht

Beschreibung

4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound is known for its role as a pharmaceutical intermediate, particularly in the synthesis of Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor used in cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide typically involves the reaction of 6-cyano-7-methoxy-4-chloroquinoline with acetic acid. The reaction is carried out at 80°C for 24 hours, followed by cooling and precipitation to yield the desired product . Another method involves the use of hydrogen peroxide as a reagent, resulting in a high yield of 91% .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the consistent production of high-purity this compound .

Analyse Chemischer Reaktionen

Conversion of Esters to Amides

A common approach involves hydrolyzing esters (e.g., methyl 4-chloro-7-methoxyquinoline-6-carboxylate) to carboxamides using ammonia or ammonium hydroxide. For example:

-

Conditions : Methanol, 25–30°C, 10–12 hours with ammonium hydroxide (25% aqueous solution) .

-

Mechanism : The ester undergoes nucleophilic substitution with ammonia to form the amide.

Table 1: Representative Reaction Conditions for Amide Synthesis

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NH₃ (25% aqueous) | Methanol | 25–30°C | 10–12 h | 88.97% |

| NH₃ (gaseous) | Water | 60°C | 4 h | 85.17% |

Chlorination Reactions

The synthesis of the chlorinated intermediate (4-chloro-7-methoxyquinoline-6-carboxamide) often involves chlorinating agents like thionyl chloride or phosphorus oxychloride. For example:

-

Conditions : Acetonitrile or tetrahydrofuran as solvent, diisopropylethylamine as acid scavenger, 60–80°C for 0.5–8 hours .

Base-Mediated Amidation

Formamide and bases like sodium t-butoxide in polar aprotic solvents (e.g., DMF) can convert chlorinated intermediates to amides. For example:

Challenges and Considerations

-

Regioselectivity : Chlorination at the 4-position requires precise control to avoid side reactions.

-

Impurity Management : Previous methods reported impurities (e.g., 1.8% of urea derivatives) in coupling steps, necessitating purification .

-

Scalability : Industrial processes emphasize atom economy and reduced waste, as seen in methods achieving >90% yields .

Analytical and Physical Data

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that enhance the properties of the resultant compounds. This compound is particularly valuable in the development of new chemical entities used in pharmaceuticals and agrochemicals.

Biological Applications

Intermediate for Bioactive Compounds

In biological research, this compound is utilized as an intermediate in the synthesis of various bioactive molecules. It plays a pivotal role in the creation of compounds that exhibit pharmacological activity, contributing to advancements in drug discovery and development .

Medicinal Chemistry

Key Role in Lenvatinib Production

One of the most notable applications of this compound is its use as an intermediate in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Lenvatinib is employed clinically for treating several cancers, including:

- Thyroid Cancer

- Hepatocellular Carcinoma

- Renal Cell Carcinoma

The synthesis process involves multiple steps where this compound is reacted with other reagents to yield Lenvatinib . The mechanism of action for Lenvatinib includes inhibition of vascular endothelial growth factor receptors (VEGFRs), which are critical in tumor growth and angiogenesis.

Industrial Applications

Pharmaceuticals and Agrochemicals

This compound is also significant in industrial applications, particularly in the pharmaceutical and agrochemical sectors. Its ability to act as a precursor for various active pharmaceutical ingredients (APIs) makes it essential for producing medications that target a range of diseases .

Data Table: Applications Overview

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Chemical Synthesis | Building block for organic molecules | Various APIs |

| Biological Research | Intermediate for bioactive compounds | Anticancer agents |

| Medicinal Chemistry | Intermediate for Lenvatinib | Lenvatinib |

| Industrial Applications | Precursor for pharmaceuticals/agrochemicals | Diverse APIs |

Case Studies

Case Study 1: Synthesis of Lenvatinib

A detailed examination of the synthetic pathway reveals that this compound is combined with a urea derivative under specific conditions (e.g., using cesium carbonate or sodium tert-butoxide) to produce Lenvatinib. This process highlights the compound's integral role in producing effective cancer therapies .

Case Study 2: Development of New Bioactive Compounds

Research has shown that modifications to this compound can lead to novel bioactive compounds with enhanced therapeutic profiles. For instance, derivatives synthesized from this compound have shown promising results in preclinical studies targeting various disease mechanisms, further emphasizing its potential in drug development .

Wirkmechanismus

The mechanism of action of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide is primarily related to its role as an intermediate in the synthesis of Lenvatinib. Lenvatinib acts as a multiple kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other kinases involved in tumor growth and angiogenesis . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-7-methoxyquinoline-6-carboxamide: Another quinoline derivative used in pharmaceutical synthesis.

4-Chloro-7-methoxyquinoline-6-carbonitrile: A precursor in the synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide.

Uniqueness: this compound is unique due to its specific role in the synthesis of Lenvatinib, a drug with significant therapeutic applications in oncology. Its chemical structure allows for targeted interactions with multiple kinase receptors, making it a valuable intermediate in medicinal chemistry .

Eigenschaften

IUPAC Name |

4-chloro-7-methoxy-N-methylquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-14-12(16)8-5-7-9(13)3-4-15-10(7)6-11(8)17-2/h3-6H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHMYIXEWBYVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.